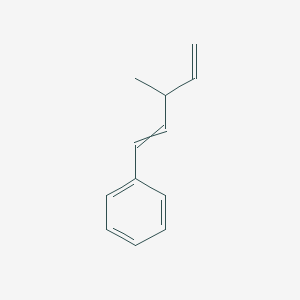
(3-Methylpenta-1,4-dien-1-yl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylpenta-1,4-dien-1-yl)benzene typically involves the reaction of benzene with a suitable alkylating agent under controlled conditions. One common method is the Friedel-Crafts alkylation, where benzene reacts with (3-methylpenta-1,4-dien-1-yl) chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
(3-Methylpenta-1,4-dien-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to convert the double bonds into single bonds, resulting in a saturated hydrocarbon.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring. For example, nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) can introduce a nitro group (-NO2) onto the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Concentrated nitric acid (HNO3), sulfuric acid (H2SO4), halogens (Cl2, Br2)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Saturated hydrocarbons
Substitution: Nitrobenzene derivatives, halobenzene derivatives
科学的研究の応用
(3-Methylpenta-1,4-dien-1-yl)benzene has several applications in scientific research, including:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in studies related to the interaction of aromatic compounds with biological systems. It may serve as a model compound for understanding the behavior of similar aromatic hydrocarbons.
Medicine: Research into the potential pharmacological properties of this compound and its derivatives is ongoing. It may have applications in the development of new drugs or therapeutic agents.
Industry: The compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.
作用機序
The mechanism of action of (3-Methylpenta-1,4-dien-1-yl)benzene involves its interaction with molecular targets and pathways within a system. For example, in electrophilic aromatic substitution reactions, the compound undergoes a two-step mechanism:
Formation of the Arenium Ion: The π-electrons of the benzene ring attack an electrophile, forming a positively charged arenium ion intermediate.
Restoration of Aromaticity: A proton is removed from the arenium ion, restoring the aromaticity of the benzene ring and yielding the substituted product.
類似化合物との比較
Similar Compounds
- (E)-1-Phenyl-3-methyl-1,4-pentadiene
- 1-Phenyl-3-methylpenta-1,4-diene
- Benzene, (3-methyl-1,4-pentadienyl)
Uniqueness
(3-Methylpenta-1,4-dien-1-yl)benzene is unique due to the presence of the (3-methylpenta-1,4-dien-1-yl) group attached to the benzene ring. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry. The compound’s reactivity and potential for functionalization further enhance its utility in various fields.
特性
CAS番号 |
109898-19-3 |
|---|---|
分子式 |
C12H14 |
分子量 |
158.24 g/mol |
IUPAC名 |
3-methylpenta-1,4-dienylbenzene |
InChI |
InChI=1S/C12H14/c1-3-11(2)9-10-12-7-5-4-6-8-12/h3-11H,1H2,2H3 |
InChIキー |
GFCADLFHRDMBEO-UHFFFAOYSA-N |
正規SMILES |
CC(C=C)C=CC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Ethyl-4-[2-(4-hydroxyphenyl)ethenyl]quinolin-1-ium bromide](/img/structure/B14324690.png)
![1,1'-Bis[[2-(trimethylsilyl)ethoxy]methyl]-2,2'-bi-1Himidazole](/img/structure/B14324692.png)
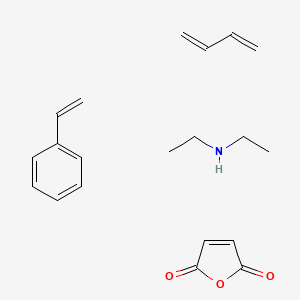

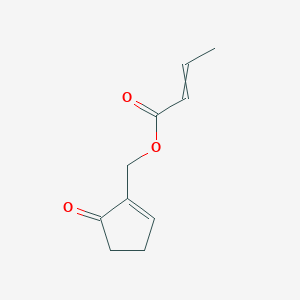
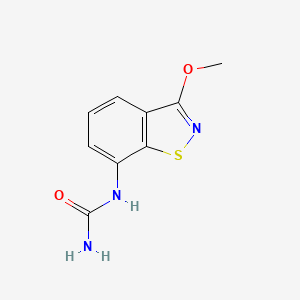
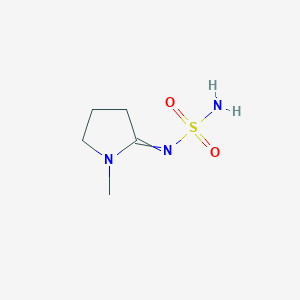

![Benzene, 1-[(4-chloro-2-butenyl)sulfonyl]-4-methyl-](/img/structure/B14324758.png)
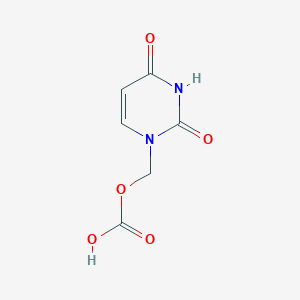
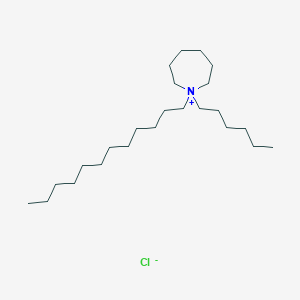
![Trimethyl({6-[(oxan-2-yl)oxy]hexyl}oxy)silane](/img/structure/B14324771.png)


